3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid
Overview
Description
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid is a compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, N-[(2-methylcyclopropyl)carbonyl]threonine . This compound is characterized by the presence of a hydroxy group, a formamido group, and a butanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid typically involves the reaction of threonine with 2-methylcyclopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[(2-methylcyclopropyl)formamido]butanoic acid.
Reduction: Formation of 3-hydroxy-2-[(2-methylcyclopropyl)amino]butanoic acid.
Substitution: Formation of 3-alkoxy-2-[(2-methylcyclopropyl)formamido]butanoic acid derivatives.
Scientific Research Applications
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, while the formamido group can engage in amide bond formation and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s structural features allow it to act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid can be compared with other similar compounds, such as:
Threonine: A naturally occurring amino acid with a similar backbone structure but lacking the formamido group.
N-[(2-methylcyclopropyl)carbonyl]glycine: A compound with a similar formamido group but a different amino acid backbone.
3-Hydroxy-2-[(2-methylcyclopropyl)amino]butanoic acid: A reduced form of the compound with an amine group instead of a formamido group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylcyclopropanecarbonyl)amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-3-6(4)8(12)10-7(5(2)11)9(13)14/h4-7,11H,3H2,1-2H3,(H,10,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBATMQVLULPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C(C)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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